molecular formula C9H17ClN2O B13626069 1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-onehydrochloride

1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-onehydrochloride

Cat. No.: B13626069
M. Wt: 204.70 g/mol
InChI Key: ZSTNZHFWHMGNOC-UHFFFAOYSA-N
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Description

1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-one hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-one hydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: Another spirocyclic compound with similar structural features.

    1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: A related compound with slight variations in the spirocyclic core.

Uniqueness

1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-one hydrochloride is unique due to its specific spirocyclic structure, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

1-(5,8-diazaspiro[3.5]nonan-8-yl)ethanone;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c1-8(12)11-6-5-10-9(7-11)3-2-4-9;/h10H,2-7H2,1H3;1H

InChI Key

ZSTNZHFWHMGNOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCNC2(C1)CCC2.Cl

Origin of Product

United States

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